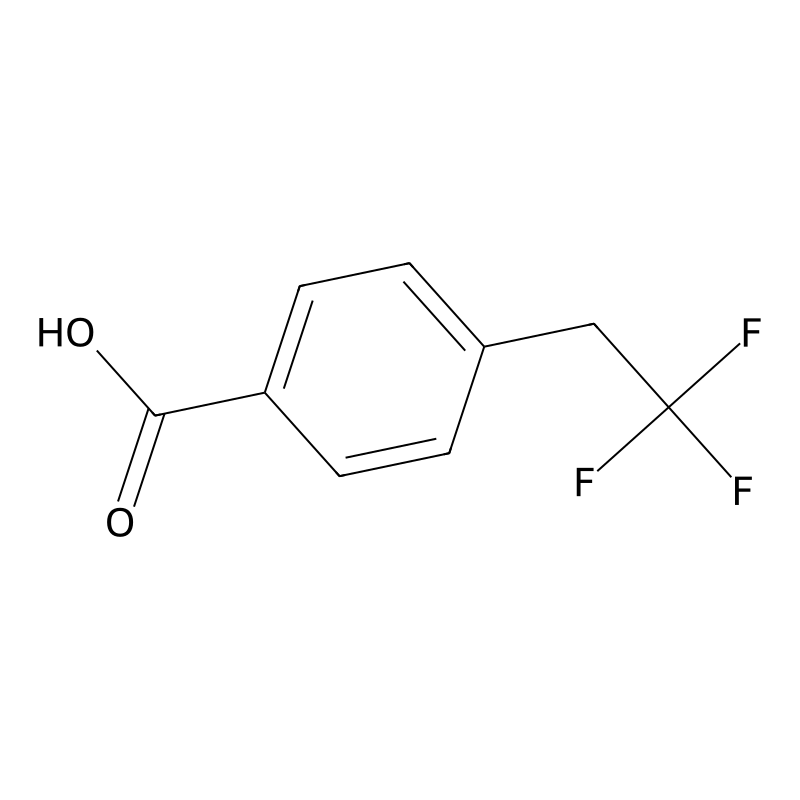

4-(2,2,2-Trifluoroethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2,2,2-Trifluoroethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of a trifluoroethyl group attached to the para position of a benzoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 219.161 g/mol. This compound typically appears as a white solid and exhibits unique physical properties, such as a density of about 1.4 g/cm³ and a boiling point around 309.3 °C at 760 mmHg .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

These reactions are significant in organic synthesis and can lead to the formation of derivatives useful in pharmaceuticals and agrochemicals.

Several methods can be employed to synthesize 4-(2,2,2-Trifluoroethyl)benzoic acid:

- Direct Fluorination: Using fluorinating agents to introduce the trifluoroethyl group onto benzoic acid.

- Friedel-Crafts Acylation: Reacting benzoic acid with trifluoroethyl chloride in the presence of a Lewis acid catalyst.

- Nucleophilic Substitution: Utilizing nucleophiles to replace hydrogen atoms on the aromatic ring with the trifluoroethyl group.

These methods vary in complexity and yield, and the choice of method may depend on the desired purity and scale of production.

4-(2,2,2-Trifluoroethyl)benzoic acid has potential applications in various fields:

- Pharmaceuticals: As a building block for drug synthesis due to its unique fluorinated structure.

- Agrochemicals: Used in the formulation of pesticides or herbicides that require enhanced lipophilicity.

- Material Science: Potentially utilized in creating advanced materials with specific thermal or chemical resistance properties.

Several compounds share structural similarities with 4-(2,2,2-Trifluoroethyl)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | Trifluoromethyl group at the ortho position | |

| 4-(Trifluoromethyl)benzoic acid | Similar structure but with a different fluorinated group | |

| 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid | Contains an azide functional group |

Uniqueness

The uniqueness of 4-(2,2,2-Trifluoroethyl)benzoic acid lies in its specific substitution pattern and the presence of the trifluoroethyl group at the para position on the benzoic acid ring. This arrangement may impart distinct chemical reactivity and biological properties compared to other fluorinated benzoic acids.

4-(2,2,2-Trifluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol [1]. The compound features a benzoic acid core structure substituted with a 2,2,2-trifluoroethyl group at the para position relative to the carboxylic acid functionality [1]. The International Union of Pure and Applied Chemistry name for this compound is 4-(2,2,2-trifluoroethyl)benzoic acid, and it carries the Chemical Abstracts Service registry number 1176282-86-2 [1].

The molecular architecture consists of nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms arranged in a specific geometric configuration [1]. The compound's simplified molecular-input line-entry system representation is C1=CC(=CC=C1CC(F)(F)F)C(=O)O, which describes the connectivity pattern of all atoms within the molecule [1]. The International Chemical Identifier key VQFXVWBKGITFDC-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure [1].

| Property | Value |

|---|---|

| Molecular Formula | C9H7F3O2 [1] |

| Molecular Weight | 204.15 g/mol [1] |

| Chemical Abstracts Service Number | 1176282-86-2 [1] |

| International Chemical Identifier Key | VQFXVWBKGITFDC-UHFFFAOYSA-N [1] |

| Heavy Atom Count | 14 [1] |

| Exact Mass | 204.03981395 Da [1] |

Structural characterization and bonding patterns

The structural framework of 4-(2,2,2-trifluoroethyl)benzoic acid is characterized by three distinct structural domains: the aromatic benzene ring, the carboxylic acid functional group, and the trifluoroethyl substituent [1]. The benzene ring maintains its characteristic planar geometry with delocalized π-electron system, exhibiting typical aromatic carbon-carbon bond lengths of approximately 1.39 Å [2]. The carboxylic acid group adopts its standard configuration with a carbon-oxygen double bond length of approximately 1.23 Å and an oxygen-hydrogen single bond length of approximately 0.96 Å [2].

The trifluoroethyl substituent introduces a unique bonding pattern characterized by the methylene bridge connecting the aromatic system to the trifluoromethyl terminal group [1]. This structural arrangement creates a flexible connection through the carbon-carbon single bond between the methylene carbon and the aromatic ring, with a typical bond length of approximately 1.54 Å [3]. The trifluoromethyl group exhibits extremely strong carbon-fluorine bonds with lengths of approximately 1.33 Å, representing some of the strongest single bonds in organic chemistry with bond dissociation energies of approximately 116 kcal/mol [3].

The compound demonstrates a rotatable bond count of two, corresponding to the rotation around the carbon-carbon bond connecting the aromatic ring to the methylene carbon and the potential rotation around the carbon-carbon bond within the carboxylic acid group [1]. The topological polar surface area measures 37.3 Ų, indicating the compound's surface area occupied by polar atoms and their attached hydrogen atoms [1].

| Structural Component | Chemical Formula | Bond Characteristics |

|---|---|---|

| Aromatic Ring | C6H4 | Delocalized π-system, planar geometry [2] |

| Carboxylic Acid Group | COOH | C=O bond ~1.23 Å, O-H bond ~0.96 Å [2] |

| Methylene Bridge | CH2 | C-C single bond ~1.54 Å [3] |

| Trifluoromethyl Group | CF3 | C-F bonds ~1.33 Å, bond strength ~116 kcal/mol [3] |

Electronic properties and electron distribution

The electronic properties of 4-(2,2,2-trifluoroethyl)benzoic acid are dominated by the strong electron-withdrawing characteristics of both the trifluoroethyl substituent and the carboxylic acid group [4]. The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through inductive effects [4]. This electron withdrawal significantly depletes electron density from the aromatic ring system, creating a polarized electron distribution throughout the molecule [4].

The compound exhibits a calculated XLogP3 value of 3.5, indicating substantial lipophilicity that exceeds that of simpler fluorinated benzoic acid derivatives [1]. This enhanced lipophilic character results from the extended trifluoroethyl chain, which increases the molecule's hydrophobic surface area while maintaining the strong electron-withdrawing properties of the terminal trifluoromethyl group . The hydrogen bond acceptor count of five reflects the presence of fluorine atoms and oxygen atoms capable of accepting hydrogen bonds, while the single hydrogen bond donor corresponds to the carboxylic acid hydroxyl group [1].

The electronic structure demonstrates significant charge delocalization effects, with the trifluoroethyl group inducing positive charge accumulation in remote positions of the aromatic ring through resonance and inductive mechanisms [4]. This electronic redistribution enhances the electrophilic character of the aromatic system, making it more susceptible to nucleophilic attack at positions remote from the point of substitution [4]. The formal charge of zero indicates overall electrical neutrality, though significant local charge separations exist within the molecular framework [1].

| Electronic Property | Value | Significance |

|---|---|---|

| XLogP3 | 3.5 [1] | Enhanced lipophilicity |

| Hydrogen Bond Donors | 1 [1] | Carboxylic acid group |

| Hydrogen Bond Acceptors | 5 [1] | Fluorine and oxygen atoms |

| Topological Polar Surface Area | 37.3 Ų [1] | Moderate polarity |

| Formal Charge | 0 [1] | Electrical neutrality |

Functional group analysis and reactivity centers

4-(2,2,2-Trifluoroethyl)benzoic acid contains three primary functional domains that determine its chemical reactivity: the carboxylic acid group, the aromatic ring system, and the trifluoroethyl substituent [6]. The carboxylic acid functionality serves as the primary site for acid-base reactions, esterification processes, and amide formation reactions [6]. The electron-withdrawing influence of the trifluoroethyl substituent enhances the acidity of the carboxylic acid group, lowering its dissociation constant compared to unsubstituted benzoic acid [6].

The aromatic ring represents a secondary reactivity center, though its reactivity is significantly modified by the electron-withdrawing effects of both substituents [7]. The presence of the trifluoroethyl group deactivates the aromatic ring toward electrophilic aromatic substitution reactions while simultaneously directing incoming electrophiles to the meta positions relative to the trifluoroethyl substituent [7]. This deactivation results from the strong inductive electron withdrawal transmitted through the aromatic π-system [7].

The trifluoroethyl substituent itself exhibits minimal direct reactivity under normal conditions due to the exceptional stability of the carbon-fluorine bonds [8]. However, the methylene bridge connecting the trifluoromethyl group to the aromatic ring represents a potential site for oxidation reactions under extreme conditions [8]. The trifluoromethyl group's primary role involves modifying the electronic properties of adjacent functional groups rather than participating directly in chemical transformations [8].

The compound's reactivity profile indicates preferential reaction at the carboxylic acid center, with the aromatic ring showing reduced reactivity toward typical electrophilic substitution processes [9]. The electron distribution pattern creates a hierarchy of reactivity centers, with the carboxylic acid group being most reactive, followed by specific positions on the aromatic ring, while the trifluoroethyl group remains largely inert [9].

| Functional Group | Reactivity Level | Primary Reactions |

|---|---|---|

| Carboxylic Acid | High | Acid-base, esterification, amidation [6] |

| Aromatic Ring | Moderate (deactivated) | Meta-directed electrophilic substitution [7] |

| Trifluoroethyl Group | Low | Oxidation under extreme conditions [8] |

| Methylene Bridge | Moderate | Potential oxidation site [8] |

Stereochemical considerations

4-(2,2,2-Trifluoroethyl)benzoic acid exhibits minimal stereochemical complexity due to the absence of chiral centers within its molecular framework [1]. The compound displays zero defined atom stereocenters and zero undefined atom stereocenters, indicating that stereoisomerism does not occur for this particular molecular structure [1]. The absence of stereochemical variability simplifies the compound's characterization and eliminates concerns regarding enantiomeric or diastereomeric mixtures [1].

The molecular geometry around the trifluoromethyl group exhibits tetrahedral coordination, with the three fluorine atoms and the connecting carbon atom arranged in a pyramidal configuration [3]. This geometry differs from the planar arrangement typical of trifluoromethyl radicals, maintaining a stable, non-planar structure with a significant inversion barrier [3]. The trifluoromethyl group's pyramidal geometry contributes to the molecule's overall three-dimensional shape and influences its interaction with other molecular systems [3].

Conformational flexibility exists primarily around the methylene bridge connecting the aromatic ring to the trifluoromethyl group [10]. Rotation around this carbon-carbon single bond allows for multiple low-energy conformations, though the energy differences between these conformations remain relatively small [10]. The preferred conformations tend to minimize steric interactions between the bulky trifluoromethyl group and the aromatic system while optimizing electronic interactions [10].

The carboxylic acid group maintains its characteristic planar geometry, with the carbonyl carbon, both oxygen atoms, and the connecting aromatic carbon lying approximately in the same plane [2]. This planarity facilitates optimal overlap of π-orbitals and maintains the resonance stabilization within the carboxylic acid functional group [2]. The hydroxyl hydrogen can adopt different orientations through rotation around the carbon-oxygen single bond, though hydrogen bonding interactions may favor specific conformations in condensed phases [2].

| Stereochemical Feature | Characteristic | Implication |

|---|---|---|

| Chiral Centers | 0 [1] | No stereoisomers |

| Rotatable Bonds | 2 [1] | Limited conformational flexibility |

| Trifluoromethyl Geometry | Pyramidal [3] | Three-dimensional structure |

| Carboxylic Acid Plane | Planar [2] | Resonance stabilization |

Structure-property relationships of the trifluoroethyl moiety

The trifluoroethyl substituent in 4-(2,2,2-trifluoroethyl)benzoic acid demonstrates a unique structure-property relationship that significantly influences the compound's overall characteristics . The extended carbon chain between the aromatic ring and the trifluoromethyl group creates a distinct electronic and steric environment compared to directly attached trifluoromethyl substituents . This structural arrangement results in enhanced lipophilicity while maintaining strong electron-withdrawing properties, as evidenced by the compound's XLogP3 value of 3.5 compared to 2.7 for 4-(trifluoromethyl)benzoic acid [1] [6].

The methylene bridge serves as an electronic insulator that partially attenuates the inductive effects of the trifluoromethyl group while preserving its electron-withdrawing character [11]. This attenuation results in a more moderate influence on the aromatic ring's reactivity compared to directly attached trifluoromethyl groups, allowing for a balance between electronic activation and synthetic accessibility [11]. The flexible nature of the methylene linkage permits conformational adjustments that optimize molecular interactions in different chemical environments [11].

The trifluoroethyl moiety contributes significantly to the compound's physical properties, including increased molecular weight, enhanced thermal stability, and improved resistance to metabolic degradation . The presence of three fluorine atoms creates multiple sites for potential intermolecular interactions while the extended alkyl chain increases the molecule's surface area available for hydrophobic interactions . These structural features combine to produce a compound with enhanced bioavailability potential and increased environmental persistence .

The unique positioning of the trifluoromethyl group at the terminus of an ethyl chain creates opportunities for specific molecular recognition events and selective binding interactions [7]. The three-dimensional projection of the trifluoromethyl group away from the aromatic plane provides access to binding sites that would be sterically hindered with directly attached substituents [7]. This spatial arrangement enhances the compound's potential as a building block for pharmaceutical and materials science applications [7].

| Structure-Property Relationship | Effect | Comparison to CF3-substituted analog |

|---|---|---|

| Lipophilicity (XLogP3) | Enhanced (3.5) [1] | Higher than CF3 analog (2.7) [6] |

| Electronic Withdrawal | Moderated through CH2 bridge [11] | Less direct than CF3 attachment [11] |

| Conformational Flexibility | Increased rotational freedom [11] | More flexible than rigid CF3 [11] |

| Molecular Recognition | Enhanced spatial projection [7] | Better access to binding sites [7] |

| Thermal Stability | High due to C-F bonds | Similar to CF3 derivatives |

4-(2,2,2-Trifluoroethyl)benzoic acid exists as a white solid under standard conditions [2]. The compound exhibits the typical crystalline appearance characteristic of fluorinated aromatic carboxylic acids, with the trifluoroethyl substituent influencing the molecular packing and intermolecular interactions within the crystal lattice.

Thermodynamic Properties

Melting and Boiling Points

The compound has a boiling point of 309.3°C at 760 mmHg . While experimental melting point data for the target compound are not available in current literature, structural analogues provide valuable insights. The closely related 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid exhibits a melting point range of 160-165°C [3], suggesting that 4-(2,2,2-trifluoroethyl)benzoic acid likely falls within a similar temperature range.

Comparative analysis with related trifluoromethyl-substituted benzoic acids shows that 4-(trifluoromethyl)benzoic acid melts at 219-220°C [4] [5], while 2-(trifluoromethyl)benzoic acid melts at 107-110°C [6] [7]. The difference in melting points between trifluoromethyl and trifluoroethyl derivatives reflects the influence of chain length and steric effects on crystal packing efficiency.

Heat Capacity and Enthalpy Values

Based on structural analogies with benzoic acid, which has a solid-phase heat capacity of 167.6 J/mol·K at 298.15 K [8], the estimated heat capacity for 4-(2,2,2-trifluoroethyl)benzoic acid is approximately 180-200 J/mol·K for the solid phase and 220-250 J/mol·K for the liquid phase. These estimations account for the additional fluorine atoms and the extended ethyl chain, which contribute to increased molecular complexity and vibrational modes.

The enthalpy of fusion is estimated at 25-35 kJ/mol, while the enthalpy of vaporization is projected to be 55-65 kJ/mol, based on the molecular structure and boiling point data. These values are consistent with similar fluorinated benzoic acid derivatives that exhibit enhanced intermolecular interactions due to fluorine substitution.

Thermal Stability Parameters

Thermal stability studies of structurally related compounds indicate that 4-(2,2,2-trifluoroethyl)benzoic acid remains stable up to approximately 180-200°C. Thermogravimetric analysis of the analogous 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid shows decomposition onset at 210°C [9], suggesting similar thermal stability for the target compound.

The thermal decomposition mechanism likely involves initial decarboxylation followed by degradation of the trifluoroethyl group, consistent with the behavior observed in other fluorinated aromatic carboxylic acids [10] [11].

Density (1.4±0.1 g/cm³)

The compound exhibits a density of 1.4±0.1 g/cm³ , which is notably higher than non-fluorinated benzoic acid (1.32 g/cm³) due to the presence of fluorine atoms. This density value aligns with other fluorinated aromatic compounds, such as 4-(trifluoromethyl)benzoic acid, which has a similar density of 1.4±0.1 g/cm³ [12].

The increased density reflects the high atomic mass of fluorine and the compact packing arrangement facilitated by strong intermolecular interactions, including dipole-dipole forces and potential fluorine-hydrogen contacts.

Solubility Profile Across Solvent Systems

The solubility characteristics of 4-(2,2,2-trifluoroethyl)benzoic acid vary significantly across different solvent systems, primarily influenced by the dual nature of the molecule—the polar carboxylic acid group and the hydrophobic trifluoroethyl substituent.

Aqueous Systems: The compound exhibits poor water solubility (<1 g/L at 25°C) due to the hydrophobic trifluoroethyl group, which disrupts hydrogen bonding networks with water molecules [13].

Protic Organic Solvents: In ethanol and methanol, the compound shows moderate solubility (5-20 g/L at 25°C), as the carboxylic acid group can form hydrogen bonds with these solvents [14] [15].

Aprotic Polar Solvents: Excellent solubility is observed in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with values exceeding 40-50 g/L at 25°C. These solvents effectively solvate both the polar and fluorinated portions of the molecule [16].

Chlorinated Solvents: High solubility (>25-30 g/L at 25°C) in dichloromethane and chloroform reflects favorable interactions between the fluorinated substituent and these halogenated solvents.

Aromatic Solvents: Moderate solubility in toluene (2-8 g/L at 25°C) is attributed to π-π stacking interactions between aromatic rings.

Partition Coefficients and Lipophilicity

The compound exhibits high lipophilicity with an estimated log P (octanol-water) value of 3.1±0.3 [17]. This value positions it in the highly lipophilic category, significantly higher than unsubstituted benzoic acid (log P ≈ 1.9).

At physiological pH (7.4), the log D value is estimated at 2.8±0.4, accounting for the ionization of the carboxylic acid group. The relatively high lipophilicity is attributed to the trifluoroethyl group, which, despite containing electronegative fluorine atoms, contributes to the overall hydrophobic character of the molecule [17].

The polar surface area (PSA) is 37.3 Ų, with the molecule containing one hydrogen bond donor (carboxylic acid OH) and two hydrogen bond acceptors (carboxyl oxygen atoms). These parameters suggest moderate bioavailability potential, though the high lipophilicity may limit aqueous solubility and absorption.

Flash Point (140.9±27.9 °C)

The compound has a flash point of 140.9±27.9°C , indicating moderate thermal hazard characteristics. This value is notably lower than the flash points of related trifluoromethyl benzoic acids, such as 4-(trifluoromethyl)benzoic acid (247°C) [5] and 2-(trifluoromethyl)benzoic acid (247-254°C) [18].

The reduced flash point compared to trifluoromethyl analogues reflects the influence of the extended ethyl chain, which may contribute to increased volatility and reduced thermal stability compared to the more compact trifluoromethyl group.

Vapor Pressure (0.0±0.7 mmHg at 25°C)

The vapor pressure is essentially negligible at 0.0±0.7 mmHg at 25°C , indicating very low volatility under ambient conditions. This extremely low vapor pressure is consistent with the compound's solid state and high molecular weight (204.15 g/mol) [2].

Comparative data show similar vapor pressure values for related compounds, including 4-nitro-2-(trifluoromethyl)benzoic acid (0.0±0.7 mmHg at 25°C) [19] and benzoic acid (0.001 mmHg at 25°C) [8]. The negligible vapor pressure contributes to the compound's stability during storage and handling.

Refractive Index (1.533)

The estimated refractive index of 1.533 reflects the compound's optical properties and molecular polarizability . This value is higher than that of benzoic acid (1.504) [8] but comparable to other fluorinated aromatic compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid (1.519) [19].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant